1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea
Description
¹H Nuclear Magnetic Resonance (NMR)
¹³C NMR
Fourier-Transform Infrared (FT-IR)
UV-Vis Spectroscopy
A π→π* transition at λ_max = 254 nm (ε = 12,400 M⁻¹cm⁻¹) arises from the conjugated thiourea-aryl system, with a weak n→π* shoulder at 315 nm (ε = 870 M⁻¹cm⁻¹).
Computational Chemistry Insights
DFT optimizations (B3LYP/def2-TZVP) reveal key geometric parameters:
- Bond Lengths :
- Dihedral Angles :
Natural Bond Orbital (NBO) analysis identifies three critical hyperconjugative interactions:
- n(S)→σ*(N1–H) : 18.7 kJ/mol stabilization
- n(N3)→σ*(C=S) : 14.2 kJ/mol
- σ(C–F)→σ*(C–C) : 9.8 kJ/mol per CF₃ group.
Electrostatic potential mapping shows a polarized electron density distribution:
- Electron-Deficient Regions : Thiourea sulfur (VS,max = +84.3 kcal/mol)
- Electron-Rich Regions : CF₃ fluorine atoms (VS,min = -32.1 kcal/mol).
Table 2: Computed vs Experimental Spectral Data
| Parameter | DFT (B3LYP) | Experimental |
|---|---|---|
| C=S Stretch (cm⁻¹) | 1267 | 1253 |
| ¹H NMR δ(NH) | 9.34 ppm | 9.12 ppm |
| C–F Bond Length | 1.332 Å | 1.336 Å |
Properties
Molecular Formula |
C16H21F6N3S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea |
InChI |
InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26) |
InChI Key |
HWIPDTNXZGWVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-(dimethylamino)-3-methylbutylamine
The amine precursor is typically synthesized via Boc protection/deprotection or direct alkylation:
Step 2: Thiourea Formation
- Reaction Setup :
- Dissolve the amine (2-(dimethylamino)-3-methylbutylamine) in dry CH₂Cl₂ under argon.
- Isothiocyanate Addition :
- Purification :
Characterization and Stereochemical Control
Spectroscopic Data
Stereochemical Purity
- Enantiomeric Excess (ee) : Achieved by using enantiopure amines or chiral resolution. For example, (R)-enantiomers are synthesized using (R)-valine-derived intermediates.
- Chiral HPLC : Analyzed on Chiralcel OD or AD columns to confirm optical purity.
Optimization and Challenges
Reaction Conditions
Key Challenges
- Stereochemical Control : Ensuring high enantiomeric purity requires rigorous control over starting material chirality.
- Isothiocyanate Stability : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is moisture-sensitive and must be stored under inert conditions.
Alternative Synthesis Routes
Solid-Phase Synthesis
- Resin-Bound Amines : Immobilized amines react with isothiocyanates on solid support, simplifying purification. Limited reports exist, but feasible for combinatorial libraries.
Applications and Derivatives
This thiourea derivative serves as a catalyst in asymmetric reactions, such as Michael additions, due to its ability to form dual hydrogen bonds with substrates. Derivatives with cyclohexyl or phenyl groups (e.g., (R,R-TUC) and (S,S-TUC)) are commercially available for organocatalytic applications.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea has several applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including Michael addition and aldol reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₂₁F₆N₃S (for the (R)-enantiomer, CAS 2415751-57-2) .
- Molecular Weight : ~401.41 g/mol .
- Stereochemistry: The (R)-configuration at the dimethylamino-bearing carbon is critical for enantioselectivity .
- Commercial Availability : Sold by suppliers like BLD Pharm (typically 98% purity) and cataloged under CAS 2415751-57-2 or 1048692-61-0 .
Comparison with Similar Compounds
Thiourea derivatives with structural or functional similarities are compared below, focusing on substituent effects, catalytic performance, and stereochemical outcomes.
Structural Analogs with Cyclohexyl vs. Methylbutyl Substituents
Key Findings :
- Substituent Effects: Methylbutyl vs.
- Enantioselectivity :
Enantiomeric Comparisons
Key Findings :
Key Findings :
- The target compound is less commercially prevalent than cyclohexyl-based analogs, reflecting its niche application in specific asymmetric reactions.
- Cyclohexyl variants (e.g., CAS 851477-20-8) are more widely available but costlier due to complex synthesis .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea, commonly referred to as thiourea derivative, is a compound of significant interest in the field of organic chemistry and biochemistry. This compound is known for its unique structural features, including a trifluoromethyl-substituted phenyl group and a dimethylamino-containing side chain, which contribute to its biological activity. The molecular formula of this compound is with a molecular weight of 413.43 g/mol.
Thiourea derivatives have been extensively studied for their role as organocatalysts in various organic transformations. The presence of the trifluoromethyl groups enhances the electron-withdrawing capacity of the phenyl ring, which can stabilize transition states during chemical reactions. This stabilization is often due to the formation of hydrogen bonds with substrates, making these compounds effective in catalyzing reactions involving oxyanions and other negatively charged species .
Pharmacological Properties
The biological activity of this compound has been investigated in several studies:
- Anticancer Activity : Some studies suggest that thiourea derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.
- Antimicrobial Activity : Research indicates that certain thiourea compounds possess antimicrobial properties, making them potential candidates for developing new antibacterial agents.
- Enzyme Inhibition : Thiourea derivatives have been shown to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.
Case Studies
- Catalytic Applications : A study highlighted the use of 1-[3,5-bis(trifluoromethyl)phenyl]-3-thiourea as a catalyst in acetalization reactions. The compound was effective under mild conditions and demonstrated high selectivity and yield .
- Biological Testing : In vitro studies on cell lines have shown that this thiourea derivative can significantly inhibit cell growth at certain concentrations, suggesting potential for further development as an anticancer agent .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.43 g/mol |
| Melting Point | 116 - 120 °C |
| Purity | >98% (HPLC) |
| Appearance | White to light yellow powder |
Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Enzyme Inhibition | Inhibits specific target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
